2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide
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Overview
Description
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS. It is known for its unique structure, which includes a benzothiazole ring substituted with methyl and pentyl groups, and an iodide ion. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with pentyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (MeOH) at elevated temperatures. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce azides or nitriles .
Scientific Research Applications
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The iodide ion can also participate in ionic interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
104415-36-3 |
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Molecular Formula |
C13H18INS |
Molecular Weight |
347.26 g/mol |
IUPAC Name |
2-methyl-3-pentyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H18NS.HI/c1-3-4-7-10-14-11(2)15-13-9-6-5-8-12(13)14;/h5-6,8-9H,3-4,7,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PBYWVIZHMZLUNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] |
Origin of Product |
United States |
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